
Guanine, 7,7'-(thiodiethylene)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanine, 7,7’-(thiodiethylene)di-: is a compound that features a guanine base linked by a thiodiethylene bridge. Guanine is one of the four main nucleotide bases found in DNA and RNA, playing a crucial role in the storage and transmission of genetic information. The thiodiethylene linkage introduces unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Guanine, 7,7’-(thiodiethylene)di- typically involves the reaction of guanine with a thiodiethylene precursor. One common method is the nucleophilic substitution reaction where guanine reacts with a thiodiethylene halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the thiodiethylene bridge.
Industrial Production Methods: Industrial production of Guanine, 7,7’-(thiodiethylene)di- may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Guanine, 7,7’-(thiodiethylene)di- can undergo oxidation reactions, particularly at the sulfur atom in the thiodiethylene bridge. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the guanine base or the thiodiethylene bridge. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the guanine base. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiodiethylene bridge.
Reduction: Reduced forms of guanine or the thiodiethylene bridge.
Substitution: Substituted guanine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Guanine, 7,7’-(thiodiethylene)di- is used in the study of nucleic acid interactions and the development of novel nucleic acid analogs. Its unique structure allows for the exploration of base pairing and stacking interactions in DNA and RNA.
Biology: In biological research, the compound is utilized to investigate the mechanisms of DNA repair and replication. It serves as a model compound to study the effects of sulfur-containing linkages in nucleic acids.
Medicine: The compound has potential applications in the development of therapeutic agents. Its ability to interact with nucleic acids makes it a candidate for drug design, particularly in targeting genetic diseases and cancer.
Industry: In the industrial sector, Guanine, 7,7’-(thiodiethylene)di- is used in the production of specialized materials and coatings. Its unique optical properties are exploited in the manufacture of pigments and reflective materials.
Mecanismo De Acción
The mechanism of action of Guanine, 7,7’-(thiodiethylene)di- involves its interaction with nucleic acids. The thiodiethylene bridge allows for unique binding interactions with DNA and RNA, potentially affecting their structure and function. The compound can intercalate between base pairs, disrupting normal base pairing and leading to alterations in genetic processes. Molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
8-Oxo-7,8-dihydroguanine: An oxidized form of guanine that is commonly studied for its role in DNA damage and repair.
Guanosine: A nucleoside comprising guanine attached to a ribose ring, used in various biochemical studies.
Guanine derivatives: Compounds with modifications at different positions on the guanine base, used to study nucleic acid interactions.
Uniqueness: Guanine, 7,7’-(thiodiethylene)di- is unique due to the presence of the thiodiethylene bridge, which imparts distinct chemical and physical properties. This linkage allows for novel interactions with nucleic acids, making it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
5966-32-5 |
|---|---|
Fórmula molecular |
C14H16N10O2S |
Peso molecular |
388.41 g/mol |
Nombre IUPAC |
2-amino-7-[2-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C14H16N10O2S/c15-13-19-9-7(11(25)21-13)23(5-17-9)1-3-27-4-2-24-6-18-10-8(24)12(26)22-14(16)20-10/h5-6H,1-4H2,(H3,15,19,21,25)(H3,16,20,22,26) |
Clave InChI |
LTINWGGGBIKDCV-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CCSCCN3C=NC4=C3C(=O)NC(=N4)N)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


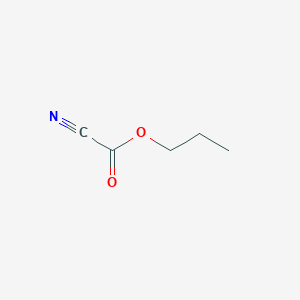


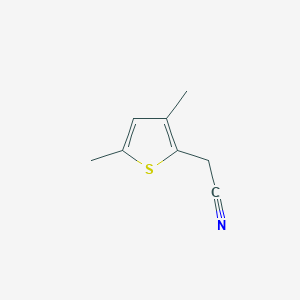
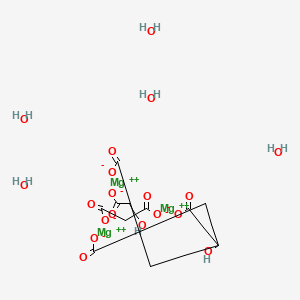
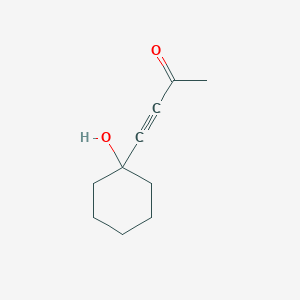
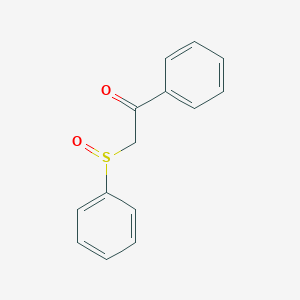

![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)

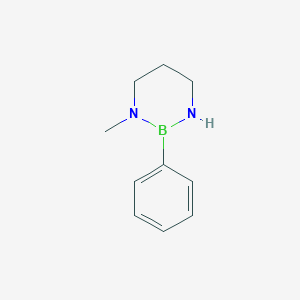
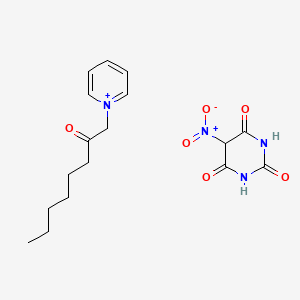
![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

